

# Safety Profile of SHR-1819 Compared to Dupilumab: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CDD-1819  |           |
| Cat. No.:            | B12383230 | Get Quote |

This guide provides a comparative overview of the safety profiles of SHR-1819 and dupilumab, two monoclonal antibodies targeting the alpha subunit of the interleukin-4 receptor (IL-4R $\alpha$ ). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the available safety data for these two therapeutic agents.

### Introduction

SHR-1819 is a novel, humanized IgG1 kappa monoclonal antibody currently in clinical development for the treatment of type 2 inflammatory diseases. Dupilumab is a fully human monoclonal antibody that also targets IL-4Rα and is approved for the treatment of several type 2 inflammatory conditions, including atopic dermatitis, asthma, and chronic rhinosinusitis with nasal polyposis. Both drugs share a common mechanism of action by blocking the signaling of interleukin-4 (IL-4) and interleukin-13 (IL-13), key drivers of type 2 inflammation. This comparison is based on currently available data from clinical trials.

### **Comparative Safety Data**

The following tables summarize the treatment-emergent adverse events (TEAEs) reported in clinical trials for SHR-1819 and dupilumab. It is important to note that the data for SHR-1819 is from a Phase I study in healthy volunteers, while the data for dupilumab is from larger, laterphase trials in patients with atopic dermatitis. This difference in study populations and trial designs should be considered when comparing the safety profiles.



Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) for SHR-1819 in Healthy Subjects[1]

| Adverse Event Category | SHR-1819 (N=33) n (%) | Placebo (N=9) n (%) |
|------------------------|-----------------------|---------------------|
| Any TEAE               | 32 (97.0)             | 9 (100)             |
| Mild TEAEs             | 24 (72.7)             | 7 (77.8)            |
| Moderate TEAEs         | 8 (24.2)              | 1 (11.1)            |
| Severe TEAEs           | 0 (0)                 | 1 (11.1) *          |
| Treatment-Related AEs  | 28 (84.8)             | 7 (77.8)            |

<sup>\*</sup>Not related to the study drug.[1]

Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) with Dupilumab in Adults with Atopic Dermatitis (SOLO 1 & SOLO 2 Pooled Data)

| Adverse Event (≥1%)               | Dupilumab 300 mg Q2W<br>(N=487) n (%) | Placebo (N=488) n (%) |
|-----------------------------------|---------------------------------------|-----------------------|
| Injection site reactions          | 49 (10.1)                             | 28 (5.7)              |
| Conjunctivitis                    | 49 (10.1)                             | 11 (2.3)              |
| Nasopharyngitis                   | 47 (9.7)                              | 45 (9.2)              |
| Headache                          | 24 (4.9)                              | 20 (4.1)              |
| Upper respiratory tract infection | 23 (4.7)                              | 19 (3.9)              |
| Atopic dermatitis                 | 16 (3.3)                              | 68 (13.9)             |
| Oral herpes                       | 16 (3.3)                              | 8 (1.6)               |
| Allergic conjunctivitis           | 8 (1.6)                               | 2 (0.4)               |

Data adapted from publicly available information on dupilumab clinical trials.



# Experimental Protocols SHR-1819 Phase I Clinical Trial Methodology[1][2]

The safety and tolerability of SHR-1819 were evaluated in a randomized, double-blind, placebo-controlled, single-ascending-dose Phase I study.

- Study Population: Healthy adult subjects.
- Study Design: A total of 42 subjects were randomized to receive a single subcutaneous injection of either SHR-1819 or a placebo. The study involved five dose-escalation cohorts: 60 mg, 120 mg, 240 mg, 360 mg, and 720 mg.
- Randomization: In each cohort, subjects were randomized to receive either SHR-1819 or a placebo.
- Safety Assessments: Safety and tolerability were the primary endpoints and were assessed through the monitoring of adverse events (AEs), vital signs, physical examinations, and clinical laboratory tests throughout the study.
- Pharmacokinetics and Pharmacodynamics: Blood samples were collected at various time points to evaluate the pharmacokinetic profile of SHR-1819 and its effect on biomarkers of type 2 inflammation, such as TARC/CCL17 and IgE.[1]

## Dupilumab Phase III Clinical Trial Methodology (SOLO 1 and SOLO 2)[3]

The safety and efficacy of dupilumab were extensively studied in two identical, randomized, double-blind, placebo-controlled Phase III trials (SOLO 1 and SOLO 2) in adult patients with moderate-to-severe atopic dermatitis.

- Study Population: Adult patients (≥18 years of age) with moderate-to-severe atopic dermatitis
  whose disease was not adequately controlled with topical medications.
- Study Design: Patients were randomized to one of three treatment groups for 16 weeks:
  - Dupilumab 300 mg subcutaneously every two weeks.



- Dupilumab 300 mg subcutaneously weekly.
- Placebo subcutaneously every week.
- Safety Assessments: Safety was a key endpoint and was evaluated by monitoring the incidence and severity of adverse events.
- Efficacy Assessments: The primary efficacy endpoints were the proportion of patients with an Investigator's Global Assessment (IGA) score of 0 or 1 (clear or almost clear) and a ≥2-point improvement from baseline, and the proportion of patients achieving a 75% reduction in the Eczema Area and Severity Index (EASI-75) at week 16.

### Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of IL-4Rα blockade and the general workflow of the clinical trials discussed.



Click to download full resolution via product page

Caption: Mechanism of Action of IL-4Ra Blockade by SHR-1819 and Dupilumab.





Click to download full resolution via product page

Caption: Generalized Clinical Trial Workflow for Safety and Efficacy Assessment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety, pharmacokinetics, and pharmacodynamics of anti-IL-4Rα antibody SHR-1819 in healthy subjects: A randomized, controlled phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Safety Profile of SHR-1819 Compared to Dupilumab: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383230#safety-profile-of-shr-1819-compared-to-dupilumab]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com